tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
S-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-7(6-15-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARTZUFZELYBTE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Chiral Amines
The synthesis typically begins with the Boc protection of (2R)-1-aminopropan-2-yl derivatives. Di-tert-butyl dicarbonate (Boc₂O) is reacted with the amine in the presence of a base such as sodium hydroxide or triethylamine. For example, (2R)-1-aminopropan-2-amine is treated with Boc₂O in tetrahydrofuran (THF) at 0–5°C, yielding tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate with >95% purity. This intermediate is critical for subsequent functionalization.
Introduction of Acetylsulfanyl Group
The acetylsulfanyl moiety is introduced via nucleophilic substitution or thiol-acetylation. In one approach, tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate is treated with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature in dichloromethane (DCM), achieving 70–80% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable the coupling of thiols to alcohols, though this method is less common for sterically hindered substrates.
Stereochemical Control and Catalytic Methods
Copper-Mediated Asymmetric Synthesis
Chiral induction is achieved using copper(I) chloride and Grignard reagents. For instance, methylmagnesium chloride reacts with tert-butyl (R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate in THF/DCM at –20°C, producing the (2R)-configured amine intermediate. The copper catalyst facilitates the retention of stereochemistry during the ring-opening of the oxathiazolidine precursor.
Enzymatic Resolution
Lipases such as Candida antarctica lipase B (CAL-B) have been employed to resolve racemic mixtures. Hydrolysis of the acetyl group in tert-butyl N-[(2R/S)-1-(acetylsulfanyl)propan-2-yl]carbamate selectively deacetylates the (S)-enantiomer, leaving the desired (R)-product intact. This method achieves enantiomeric excess (ee) >98% but requires longer reaction times (24–48 h).
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Industrial protocols utilize continuous flow systems to enhance reproducibility. A mixture of tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate and thioacetic anhydride is pumped through a heated reactor (50–60°C) with residence times of 10–15 minutes. This approach achieves 85% conversion with minimal byproducts.
Purification Techniques
Crude products are purified via recrystallization from heptane or ethyl acetate/cyclohexane mixtures. For example, dissolving the compound in heptane at 25°C and cooling to –10°C yields crystalline this compound with 99% purity.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C | 95 | 95 | N/A |
| Thioacetylation | Thioacetic acid, DCM, RT | 75 | 90 | 85 |
| Copper Catalysis | CuCl, MeMgCl, –20°C | 63 | 97 | >99 |
| Enzymatic Resolution | CAL-B, phosphate buffer, 37°C | 40 | 98 | 98 |
The copper-mediated method offers superior stereoselectivity, whereas thioacetylation provides higher yields. Industrial flow systems balance speed and purity but require specialized equipment.
Mechanistic Insights and Reaction Pathways
Boc Protection Mechanism
The reaction of Boc₂O with amines proceeds via a two-step nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butoxide. Steric hindrance from the tert-butyl group stabilizes the carbamate against hydrolysis.
Acetylsulfanyl Formation
Thioacetylation involves the nucleophilic displacement of a leaving group (e.g., hydroxyl) by thioacetate. In polar aprotic solvents like DCM, the thiolate anion attacks the acetylating agent, forming a stable thioester. DMAP accelerates the reaction by activating the carboxylate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamate group can produce primary or secondary amines .
Scientific Research Applications
tert-Butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The carbamate group can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar structural features but lacking the acetylsulfanyl group.
N-Boc-protected amines: Compounds with a similar carbamate group but different substituents.
Acetylsulfanyl derivatives: Compounds with the acetylsulfanyl group but different overall structures.
Uniqueness
tert-Butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Biological Activity
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is characterized by a benzopyran structure with an ester functional group. Its molecular formula is , and it has been studied for various biological activities, particularly its antioxidant and antimicrobial properties.
Antioxidant Activity
Research indicates that methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate exhibits antioxidant properties . This activity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The compound has been shown to effectively inhibit lipid peroxidation, a key indicator of oxidative damage in cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Studies have demonstrated that it possesses inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in combating infections .
The mechanism underlying the biological activities of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves several pathways:
- Radical Scavenging : The compound interacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.
- Enzyme Interaction : It may modulate the activity of specific enzymes involved in oxidative stress responses, enhancing the cell's defense mechanisms against oxidative damage.
- Cell Signaling Pathways : Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate can influence signaling pathways related to inflammation and apoptosis, potentially leading to protective effects in cells exposed to stressors.
In Vivo Studies
In vivo studies have investigated the impact of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate on animal models. For example, administration of this compound in mice demonstrated a significant reduction in markers of oxidative stress and inflammation.
Comparative Studies
Comparative studies with other compounds reveal that methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate exhibits superior antioxidant activity compared to some flavonoids and coumarins. This positions it as a promising candidate for further development in pharmacological applications aimed at oxidative stress-related diseases .
Data Summary Table
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate?
- Methodology: Synthesis typically involves reacting tert-butyl carbamate with a thiol-containing intermediate (e.g., 2-(acetylsulfanyl)propylamine) under basic conditions. Triethylamine is commonly used as a base in dichloromethane or ethanol at room temperature for 4–12 hours. Reaction progress is monitored via thin-layer chromatography (TLC). Yield optimization requires strict control of moisture and oxygen-sensitive intermediates .
Q. How is the compound purified post-synthesis, and what purity thresholds are critical for downstream applications?
- Methodology: Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol. Purity ≥95% (confirmed by HPLC) is essential for biological assays. Analytical HPLC conditions: C18 column, acetonitrile/water (0.1% TFA), UV detection at 254 nm .
Q. What spectroscopic and analytical techniques are used to confirm the compound’s structure and stereochemical integrity?
- Methodology:
- 1H/13C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and acetylthiol protons (δ ~2.3 ppm).
- Mass Spectrometry (HRMS): Exact mass calculation for C₁₁H₂₁NO₃S ([M+H]+: 248.1284) confirms molecular identity.
- Chiral HPLC: Validates enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol) .
Advanced Research Questions
Q. How can reaction yield be optimized during scale-up synthesis while minimizing racemization at the chiral center?
- Methodology:
- Use low-temperature conditions (0–5°C) to suppress racemization.
- Solvent selection (e.g., THF or DMF) improves solubility of intermediates.
- Catalytic bases (e.g., DMAP) enhance reaction efficiency. Post-reaction quenching with aqueous citric acid removes excess reagents .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology: The carbamate’s electrophilic carbonyl reacts with nucleophiles (e.g., amines, thiols) via a tetrahedral intermediate. Density functional theory (DFT) calculations reveal transition-state stabilization by the tert-butyl group. Kinetic studies (UV-Vis monitoring) show pH-dependent hydrolysis rates, with optimal stability at pH 6–8 .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodology:
- Accelerated stability studies: Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Degradation is analyzed via LC-MS.
- Major degradants: Hydrolysis of the carbamate group yields tert-butanol and a thiol-containing amine. Antioxidants (e.g., BHT) in storage buffers mitigate oxidative degradation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology:
- Dose-response validation: Repeat assays (e.g., enzyme inhibition) with standardized protocols (IC50 ± SEM).
- Structural analogs: Compare activity of stereoisomers (e.g., 2S vs. 2R) to isolate stereochemical effects.
- Meta-analysis: Cross-reference data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify consensus mechanisms .
Q. What computational strategies predict the compound’s binding affinity to protein targets (e.g., kinases or GPCRs)?
- Methodology:
- Molecular docking (AutoDock Vina): Use X-ray crystallography data (PDB) of target proteins to model ligand interactions.
- Molecular dynamics simulations (GROMACS): Assess binding stability over 100-ns trajectories.
- Free energy calculations (MM/PBSA): Quantify contributions of hydrophobic and hydrogen-bonding interactions .
Q. How does the compound compare structurally and functionally to related carbamate derivatives in drug discovery?
- Methodology:
- Comparative table:
| Compound | Key Feature | Application |
|---|---|---|
| tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate | Hydroxyimino group | Metal chelation in radiopharmaceuticals |
| tert-Butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate | Fluorinated indazole | Kinase inhibition |
- SAR analysis: Substituent effects on solubility and target selectivity .
Q. What strategies are recommended for designing derivatives with improved metabolic stability while retaining activity?
- Methodology:
- Bioisosteric replacement: Swap the acetylthiol group with a sulfonamide or phosphonate.
- Prodrug design: Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability.
- In vitro microsomal assays: Evaluate hepatic metabolism using human liver microsomes and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
